molecular formula C20H18O5 B5859053 [2,8-Dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate

[2,8-Dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate

Cat. No.: B5859053
M. Wt: 338.4 g/mol
InChI Key: KODXAKKJSJTHNX-UHFFFAOYSA-N
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Description

[2,8-Dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.364 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research.

Properties

IUPAC Name

[2,8-dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11-7-5-6-8-16(11)25-20-13(3)23-19-12(2)17(24-14(4)21)10-9-15(19)18(20)22/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODXAKKJSJTHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2,8-Dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

[2,8-Dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate undergoes various chemical reactions, including:

Scientific Research Applications

[2,8-Dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2,8-Dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

[2,8-Dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate can be compared with other similar compounds, such as:

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